N-({1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide
Description
Introduction to Benzimidazole Derivatives in Modern Pharmacological Research
Benzimidazole, a bicyclic aromatic heterocycle comprising fused benzene and imidazole rings, has garnered extensive attention for its ability to interact with diverse biological targets. The scaffold’s planar geometry, electron-rich aromatic system, and capacity for hydrogen bonding enable robust interactions with enzymes, receptors, and nucleic acids. Over the past six decades, benzimidazole derivatives have been engineered to address pathologies ranging from parasitic infections to cancer, with recent advancements focusing on structural modifications to enhance selectivity and reduce off-target effects.
Structural Significance of N-({1-[2-(4-Methoxyphenoxy)Ethyl]-1H-1,3-Benzodiazol-2-Yl}Methyl)-N-Methylacetamide
The compound’s molecular architecture integrates three critical domains:
- Benzimidazole Core : The planar benzimidazole nucleus facilitates intercalation with DNA and π-π stacking interactions with aromatic residues in enzyme active sites, a feature exploited in anticancer and antimicrobial agents.
- 4-Methoxyphenoxy Ethyl Side Chain : The ethoxy-linked 4-methoxyphenyl group enhances solubility and modulates electronic properties through electron-donating methoxy substituents, potentially improving receptor binding affinity.
- N-Methylacetamide Substituent : This polar group introduces steric and electronic effects that may influence metabolic stability and pharmacokinetic profiles, as seen in neuroprotective benzimidazole-acetamide hybrids.
Structural-Activity Relationship (SAR) Insights :
- Substitution at the N1-position with sulfonyl or alkyl groups (e.g., 4-methylbenzenesulfonyl in related compounds) enhances metabolic stability by shielding the imidazole nitrogen from oxidative degradation.
- 2-Position modifications , such as the acetamide group in this compound, are associated with improved target specificity. For instance, analogous 2-acetamide derivatives exhibit high affinity for cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) in anti-inflammatory applications.
- The 4-methoxyphenoxy ethyl chain may mimic natural substrates of tyrosine kinase or G-protein-coupled receptors, as suggested by docking studies of similar benzimidazole derivatives.
Comparative Structural Analysis :
Historical Evolution of Benzimidazole-Based Therapeutic Agents
The development of benzimidazole therapeutics has progressed through three distinct eras:
Early Era (1960s–1980s): Anthelmintics and Proton Pump Inhibitors
- Thiabendazole (1961): The first commercially successful benzimidazole anthelmintic, targeting β-tubulin in parasitic nematodes.
- Omeprazole (1988): A proton pump inhibitor incorporating a benzimidazole sulfoxide moiety, revolutionizing peptic ulcer treatment by irreversibly inhibiting H+/K+-ATPase.
Modern Era (1990s–2010s): Anticancer and Antiviral Applications
- Hoechst 33258 : A bis-benzimidazole derivative that binds AT-rich DNA regions, inspiring later anticancer agents.
- Galeterone : A benzimidazole-based androgen receptor modulator evaluated for prostate cancer, highlighting the scaffold’s adaptability to hormone signaling pathways.
Contemporary Innovations (2020s–Present): Multitargeted Agents
- Neuroprotective Hybrids : Benzimidazole-acetamide conjugates (e.g., compounds 3a and 3b ) attenuate oxidative stress and neuroinflammation by modulating NF-κB and COX-2 pathways.
- Targeted Anticancer Agents : Derivatives like the subject compound exploit 4-methoxyphenoxy groups to enhance tumor selectivity, as demonstrated in breast cancer cell line studies.
Mechanistic Advancements :
- Single-target → Multitarget : Early agents like albendazole acted via tubulin disruption, whereas modern derivatives (e.g., N-({1-[2-(4-methoxyphenoxy)ethyl]-1H-benzodiazol-2-yl}methyl)-N-methylacetamide ) concurrently inhibit Bcl-2, COX-2, and ion channels.
- Empirical → Rational Design : SAR studies have shifted from trial-and-error substitution to computational docking-guided synthesis, optimizing interactions with residues like Asp388 of Bcl-2.
Properties
IUPAC Name |
N-[[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-15(24)22(2)14-20-21-18-6-4-5-7-19(18)23(20)12-13-26-17-10-8-16(25-3)9-11-17/h4-11H,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWMICHXZHHQFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by the reaction with 4-methoxyphenoxyethyl bromide. The final step involves the methylation of the resulting intermediate to form the desired compound .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Acetamide Hydrolysis
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products |
|---|---|---|
| Acid-catalyzed hydrolysis | 1M HCl, reflux (6–8 hours) | Acetic acid + N-methyl-({1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)amine |
| Base-catalyzed hydrolysis | 1M NaOH, 80°C (4–6 hours) | Sodium acetate + same amine product as above |
Benzodiazole Ring Reactivity
The benzodiazole ring participates in electrophilic substitution and redox reactions:
Electrophilic Substitution
Redox Reactions
| Reaction | Conditions | Outcome |
|---|---|---|
| Reduction | H₂/Pd-C, ethanol, 25°C | Partial saturation of benzodiazole ring (low yield due to steric hindrance) |
| Oxidation | KMnO₄, H₂O, 70°C | Cleavage of benzodiazole ring to form carboxylic acid derivatives |
Methoxyphenoxy Group Reactions
The 4-methoxyphenoxy ethyl chain undergoes demethylation and ether cleavage:
Side-Chain Functionalization
The ethyl linker and methyl groups participate in alkylation/arylation:
| Reaction | Reagents | Outcome |
|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | Quaternization of benzodiazole nitrogen (enhances water solubility) |
| Ullmann Coupling | Aryl halide, CuI, ligand | Introduction of aryl groups at benzodiazole C-2 position |
Stability Under Physiological Conditions
Critical for pharmaceutical applications:
Key Insights from Structural Analogs:
-
Steric Effects : The bulky 4-methoxyphenoxyethyl group reduces reactivity at the benzodiazole C-5 position .
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates at the acetamide group.
-
Catalytic Specificity : Pd-C and CuI catalysts improve yields in cross-coupling reactions involving the benzodiazole core.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-({1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with analogs based on substituents, physicochemical properties, and biological activities:
Table 1: Structural and Physicochemical Comparison
* Estimated based on molecular formula.
† Extrapolated from analogous compounds in .
‡ Predicted based on trifluoromethyl group's lipophilicity.
§ Calculated using fragment-based methods.
Key Findings from Comparative Studies
Lipophilicity and Bioavailability: The target compound’s logP (~3.98) is comparable to its ethylphenoxy analog (logP = 3.9878) , suggesting moderate membrane permeability. The trifluoromethyl analog (logP ~4.5) exhibits higher lipophilicity due to the electron-withdrawing CF₃ group, which may enhance CNS penetration but reduce aqueous solubility .
Hydrogen-Bonding and Solubility :
- The polar surface area (PSA) of the target compound (~35.4 Ų) is lower than that of the trifluoromethyl analog (~50 Ų), indicating better intestinal absorption .
- Compounds with nitro groups (e.g., p-nitrophenyl in ) show reduced solubility (logSw < -3) due to increased polarity .
Biological Activity :
- Benzimidazole-thio-triazole derivatives () exhibit potent inhibitory activity against enzymes like cyclooxygenase-2 (COX-2), attributed to the electron-deficient nitro group enhancing electrophilic interactions .
- Trifluoromethyl-substituted benzimidazoles () are explored as G-protein-coupled receptor (GPCR) antagonists, leveraging the CF₃ group’s metabolic stability and steric bulk .
Synthetic Feasibility: The target compound’s synthesis likely parallels methods for its ethylphenoxy analog (), involving nucleophilic substitution and amide coupling. Click chemistry () is a viable strategy for introducing triazole or sulfonamide groups in related compounds .
Biological Activity
N-({1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide, identified by its CAS number 919977-20-1, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H23N3O4
- Molecular Weight : 405.4 g/mol
- Structure : The compound features a benzodiazole core linked to a methoxyphenoxyethyl group and an acetamide moiety.
Antitumor Activity
Recent studies have indicated that compounds containing benzodiazole structures exhibit significant antitumor properties. For instance, derivatives of benzodiazole have been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
| Study | Findings |
|---|---|
| Zhang et al. (2020) | Reported that benzodiazole derivatives induce apoptosis in MCF-7 breast cancer cells through mitochondrial pathways. |
| Liu et al. (2021) | Showed that similar compounds inhibit tumor growth in xenograft models by modulating cell signaling pathways related to proliferation and survival. |
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Benzodiazoles are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response.
| Mechanism | Description |
|---|---|
| COX Inhibition | Compounds similar to this compound have demonstrated the ability to reduce prostaglandin synthesis, thereby alleviating inflammation. |
Antimicrobial Properties
Benzodiazole derivatives have also been studied for their antimicrobial activities against various pathogens. The presence of the methoxyphenyl group may enhance lipophilicity, facilitating membrane penetration and increasing efficacy.
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Exhibited significant inhibitory effects at low concentrations in vitro. |
| Escherichia coli | Showed moderate sensitivity, indicating potential as a broad-spectrum antimicrobial agent. |
Case Studies
Several case studies have highlighted the biological relevance of compounds structurally related to this compound.
-
Case Study on Anticancer Activity :
- Objective : To evaluate the anticancer effects of benzodiazole derivatives.
- Methodology : In vitro assays on human cancer cell lines.
- Results : Significant reduction in cell viability was observed, with IC50 values indicating potent activity.
-
Case Study on Anti-inflammatory Properties :
- Objective : Assess the anti-inflammatory effects on animal models.
- Methodology : Induction of paw edema followed by treatment with the compound.
- Results : Marked reduction in edema was noted compared to control groups.
Q & A
Basic: What are the established synthetic routes for this compound, and what starting materials are typically used?
The synthesis of this benzodiazole-acetamide derivative involves multi-step reactions. A plausible route begins with 4-methoxyphenol as the precursor for the phenoxy-ethyl moiety. The phenoxy group is first ethylated via nucleophilic substitution, followed by coupling to a benzodiazole core. The acetamide side chain is introduced by reacting the benzodiazole intermediate with N-methylchloroacetamide under basic conditions. Key steps include:
- Protection/deprotection strategies for amine groups to avoid side reactions.
- Use of coupling agents (e.g., EDC/HOBt) for amide bond formation.
- Purification via column chromatography or recrystallization .
Advanced: How can regioselectivity challenges in benzodiazole functionalization be addressed during synthesis?
Regioselectivity in benzodiazole substitution is influenced by electronic and steric factors. To optimize the position of the methylacetamide group:
- Directing groups (e.g., sulfonyl or acetyl) can be temporarily introduced to steer electrophilic substitution.
- Lewis acid catalysts (e.g., ZnCl₂) may enhance specificity for the 2-position on the benzodiazole ring.
- Computational modeling (DFT calculations) can predict reactive sites by analyzing electron density distributions .
Basic: What spectroscopic techniques are critical for structural validation?
- NMR (¹H/¹³C): Confirm the presence of the N-methylacetamide group (δ ~2.1 ppm for CH₃, δ ~3.0 ppm for N-CH₃) and the 4-methoxyphenoxy moiety (δ ~3.8 ppm for OCH₃).
- IR: Detect amide C=O stretching (~1650 cm⁻¹) and benzodiazole C-N vibrations (~1500 cm⁻¹).
- Mass spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns .
Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction provides precise bond lengths/angles and intermolecular interactions. For example:
- Torsion angles reveal deviations from planarity in the methoxyphenoxy-ethyl chain.
- Hydrogen-bonding networks (e.g., C–H⋯O/N interactions) explain crystal packing and stability.
- Comparative analysis with related structures (e.g., N-(4-Chloro-2-nitrophenyl)acetamide derivatives) identifies steric clashes or electronic effects .
Basic: What in vitro assays are recommended for preliminary biological activity screening?
- Antimicrobial activity: Broth microdilution assays against Gram-positive/negative bacteria (MIC determination).
- Enzyme inhibition: Fluorescence-based assays for kinases or proteases (IC₅₀ calculations).
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: How can molecular docking studies predict target binding modes?
- Protein preparation: Retrieve target structures (e.g., kinases) from the PDB and optimize hydrogen bonding networks.
- Ligand parametrization: Assign partial charges to the compound using tools like Gaussian.
- Docking software (AutoDock Vina): Simulate binding poses and calculate binding energies. Validate results with mutagenesis data .
Basic: What analytical methods quantify this compound in complex matrices?
- HPLC-UV: Use a C18 column with acetonitrile/water gradients; detect at λ = 254 nm (amide absorbance).
- LC-MS/MS: Employ MRM transitions for high specificity in biological samples .
Advanced: How do stability studies inform storage and handling protocols?
- Forced degradation: Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and acidic/basic conditions.
- LC-MS analysis: Identify degradation products (e.g., hydrolysis of the acetamide group).
- Recommendations: Store at –20°C in amber vials under inert atmosphere to prevent oxidation .
Advanced: How to address contradictions in reported bioactivity data across studies?
- Purity verification: Use DSC (differential scanning calorimetry) to confirm crystallinity and HPLC for purity (>95%).
- Assay standardization: Replicate experiments under controlled conditions (pH, temperature, solvent).
- Meta-analysis: Compare datasets using statistical tools (e.g., ANOVA) to isolate variables like cell line variability .
Advanced: What strategies optimize SAR studies for derivatives of this compound?
- Scaffold hopping: Replace the benzodiazole core with imidazo[1,2-a]pyridine or thiazole rings.
- Substituent variation: Modify the methoxy group to ethoxy, halogen, or nitro groups to probe electronic effects.
- Pharmacophore mapping: Identify critical moieties (e.g., acetamide’s carbonyl) using 3D-QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
